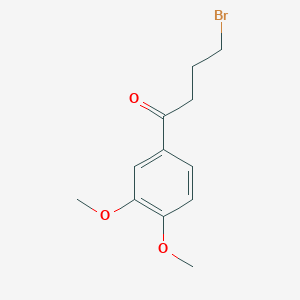![molecular formula C20H22O2 B14341922 1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} CAS No. 105985-29-3](/img/structure/B14341922.png)
1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} is an organic compound with the molecular formula C20H22O2 It is a derivative of bisphenol, where the phenolic groups are substituted with prop-2-en-1-yloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} typically involves the reaction of 1,2-dibromoethane with 4-[(prop-2-en-1-yl)oxy]phenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by the phenolic groups. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The prop-2-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} has several scientific research applications:
Materials Science: Used in the synthesis of polymers and resins with enhanced mechanical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis[4-methylbenzene]: Similar structure but with methyl groups instead of prop-2-en-1-yloxy groups.
1,1’-(Ethane-1,2-diyl)bis[4-ethynylbenzene]: Contains ethynyl groups, leading to different reactivity and applications.
1,1’-(Ethane-1,2-diyl)bis[4-bromobenzene]: Bromine atoms instead of prop-2-en-1-yloxy groups, affecting its chemical behavior.
Uniqueness
1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} is unique due to the presence of prop-2-en-1-yloxy groups, which impart specific reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and industrial applications.
Propriétés
Numéro CAS |
105985-29-3 |
|---|---|
Formule moléculaire |
C20H22O2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1-prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C20H22O2/c1-3-15-21-19-11-7-17(8-12-19)5-6-18-9-13-20(14-10-18)22-16-4-2/h3-4,7-14H,1-2,5-6,15-16H2 |
Clé InChI |
CBBAMBQOXQDJNF-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC=C(C=C1)CCC2=CC=C(C=C2)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


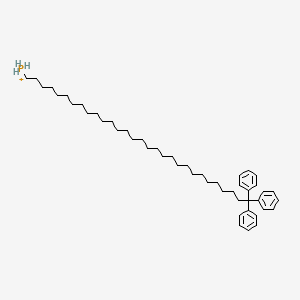
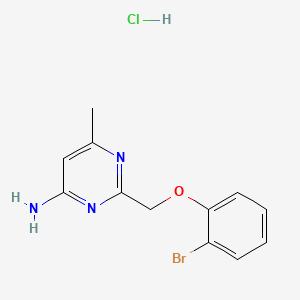
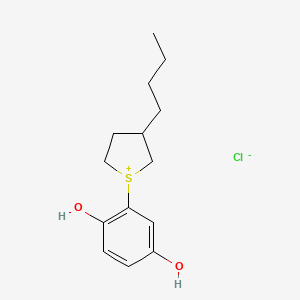
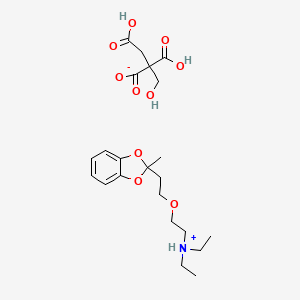
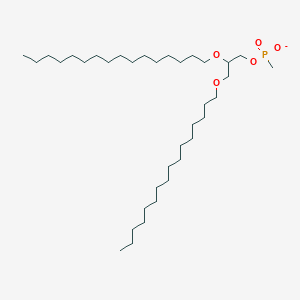
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)
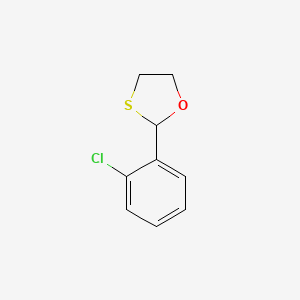
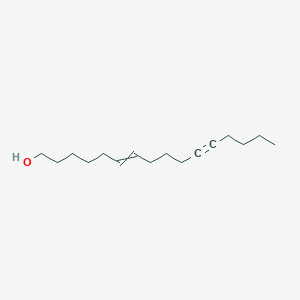
![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)


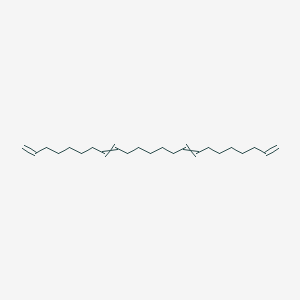
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
